Cas no 43192-32-1 (2-Bromo-5-ethoxybenzaldehyde)

2-Bromo-5-ethoxybenzaldehyde is a brominated aromatic aldehyde with an ethoxy substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and aldehyde functional groups allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Its ethoxy group enhances solubility in organic solvents, facilitating further derivatization. The compound’s well-defined structure and high purity make it suitable for precise synthetic applications. It is commonly utilized in research and industrial settings for constructing complex molecular frameworks. Proper handling under controlled conditions is recommended due to its reactive aldehyde moiety.
2-Bromo-5-ethoxybenzaldehyde structure
2-Bromo-5-ethoxybenzaldehyde structure
Product Name:2-Bromo-5-ethoxybenzaldehyde
CAS No:43192-32-1
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD17015551
CID:928822
PubChem ID:3016419
Update Time:2025-11-03

2-Bromo-5-ethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-ethoxybenzaldehyde
    • 2-bromo-5-ethoxybenzaldehye
    • 2-bromo-5-ethoxy-benzaldehyde
    • HXFMXRXUSOYTGF-UHFFFAOYSA-N
    • Benzaldehyde, 2-bromo-5-ethoxy-
    • AK382677
    • Z1460320351
    • EINECS 256-136-8
    • DA-05889
    • DTXSID10195774
    • NS00031321
    • W18031
    • X2GBF5F7LH
    • 43192-32-1
    • MFCD17015551
    • Z1269132679
    • CS-0059766
    • A913673
    • DS-13851
    • AKOS017548484
    • SCHEMBL289027
    • EN300-1184388
    • DTXCID50118265
    • 2-Bromo-5-ethoxybenzaldehyde
    • MDL: MFCD17015551
    • Inchi: 1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3
    • InChI Key: HXFMXRXUSOYTGF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C=O)OCC

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.4

Experimental Properties

  • Boiling Point: 298.3°C at 760 mmHg

2-Bromo-5-ethoxybenzaldehyde Security Information

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2-Bromo-5-ethoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:43192-32-1)2-Bromo-5-ethoxybenzaldehyde
Order Number:A913673
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):230.0
Email:sales@amadischem.com

Additional information on 2-Bromo-5-ethoxybenzaldehyde

Recent Advances in the Application of 2-Bromo-5-ethoxybenzaldehyde (CAS: 43192-32-1) in Chemical Biology and Pharmaceutical Research

2-Bromo-5-ethoxybenzaldehyde (CAS: 43192-32-1) is a key intermediate in the synthesis of various bioactive compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including kinase inhibitors, antimicrobial compounds, and fluorescent probes. This research brief aims to summarize the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.

One of the most significant advancements involves the use of 2-Bromo-5-ethoxybenzaldehyde in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing selective inhibitors of the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancer. The study reported that derivatives of this compound exhibited nanomolar potency against JAK2, with improved selectivity profiles compared to existing inhibitors.

In antimicrobial research, 2-Bromo-5-ethoxybenzaldehyde has shown promise as a scaffold for designing novel antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described its incorporation into hybrid molecules that target bacterial cell wall synthesis. These hybrids demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to mammalian cells. The study also provided structural-activity relationship (SAR) insights, which could guide future optimization efforts.

Beyond therapeutic applications, this compound has also been utilized in chemical biology tools. A 2024 study in Chemical Communications reported its use in developing turn-on fluorescent probes for detecting reactive oxygen species (ROS) in live cells. The probe design leveraged the aldehyde functionality of 2-Bromo-5-ethoxybenzaldehyde to create a highly sensitive and selective sensor for hydrogen peroxide, enabling real-time monitoring of oxidative stress in biological systems.

The synthetic versatility of 2-Bromo-5-ethoxybenzaldehyde has been further explored in recent methodological developments. A paper in Organic Letters (2023) described a novel palladium-catalyzed cross-coupling reaction that efficiently functionalizes the bromo-substituent, expanding the toolbox for creating diverse molecular libraries. This methodology has been applied to the parallel synthesis of over 50 analogs, demonstrating the compound's utility in high-throughput drug discovery.

From a safety and pharmacokinetic perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on 2-Bromo-5-ethoxybenzaldehyde derivatives have provided valuable data for drug development. Research published in European Journal of Pharmaceutical Sciences (2024) characterized the metabolic stability and membrane permeability of several lead compounds derived from this scaffold, identifying promising candidates for further preclinical evaluation.

In conclusion, 2-Bromo-5-ethoxybenzaldehyde (CAS: 43192-32-1) continues to be a valuable building block in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. The compound's unique chemical properties enable diverse structural modifications, making it particularly useful for medicinal chemistry programs targeting challenging biological targets. Future research directions may focus on exploring its potential in targeted protein degradation and covalent inhibitor design, building upon the current momentum in these emerging areas.

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Amadis Chemical Company Limited
(CAS:43192-32-1)2-Bromo-5-ethoxybenzaldehyde
A913673
Purity:99%
Quantity:5g
Price ($):230.0
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